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Compound of Interest

Compound Name: 2-Chloroimidazo[1,2-a]pyridine

Cat. No.: B1597247 Get Quote

An In-depth Technical Guide to 2-Chloroimidazo[1,2-a]pyridine: Structure, Properties, and

Synthetic Utility

Introduction: The Privileged Scaffold in Modern
Drug Discovery
The imidazo[1,2-a]pyridine core is a fused heterocyclic system that has garnered significant

attention in medicinal chemistry, earning the designation of a "privileged scaffold."[1][2] This is

due to its presence in a multitude of biologically active compounds and clinically approved

drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The

structural rigidity, aromatic nature, and specific spatial arrangement of hydrogen bond donors

and acceptors allow this scaffold to interact with a wide array of biological targets.

Within this important class of molecules, 2-Chloroimidazo[1,2-a]pyridine serves as a pivotal

synthetic intermediate. Its unique electronic properties and the strategic placement of a

reactive chlorine atom make it an exceptionally versatile building block for the synthesis of

diverse molecular libraries. This guide offers a comprehensive overview of its chemical

structure, physicochemical properties, reactivity, and its crucial role in the development of novel

therapeutic agents for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical
Properties
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Core Structure and Electronic Profile
2-Chloroimidazo[1,2-a]pyridine is a bicyclic aromatic heterocycle, formed by the fusion of an

imidazole ring and a pyridine ring.[5] The molecule is planar, a key feature for its interaction

with biological macromolecules, and adheres to Hückel's criteria for aromaticity with a

delocalized π-electron system across both rings.[6]

The nitrogen atom at position 1 (N1) is a pyridine-like nitrogen, with its lone pair of electrons

residing in an sp² hybrid orbital within the plane of the ring, not contributing to the aromatic

system.[6] Conversely, the nitrogen at position 4 (N4) is a pyrrole-like bridgehead nitrogen. The

presence of these nitrogen atoms, along with the electron-withdrawing chlorine atom at the C2

position, creates a distinct electronic landscape that dictates the molecule's reactivity and

physical properties.

Caption: Atomic numbering of the 2-Chloroimidazo[1,2-a]pyridine scaffold.

Physicochemical and Spectroscopic Data
The fundamental properties of 2-Chloroimidazo[1,2-a]pyridine are summarized below. This

data is essential for its handling, reaction setup, and purification.

Property Value Source

Molecular Formula C₇H₅ClN₂ PubChem[7]

Molecular Weight 152.58 g/mol PubChem[7][8]

Monoisotopic Mass 152.0141259 Da PubChem[7][9]

CAS Number 3999-05-1 PubChem[7][10]

IUPAC Name 2-chloroimidazo[1,2-a]pyridine PubChem[7]

SMILES C1=CC2=NC(=CN2C=C1)Cl PubChem[7]

Storage Sealed in dry, 2-8°C BLD Pharm[10]

Predicted XlogP 2.7 PubChem[7]

Spectroscopic Characterization:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (typically 7.0-8.5 ppm) corresponding to the five protons on the bicyclic system. The

chemical shifts and coupling patterns are characteristic of the imidazo[1,2-a]pyridine core

and can be used to confirm its structure and purity.

¹³C NMR: The carbon NMR spectrum will display seven signals for the carbon atoms of the

heterocyclic core. The C2 carbon, bonded to the chlorine atom, will have a characteristic

chemical shift influenced by the electronegativity of the halogen.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for

the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an

approximate 3:1 ratio), providing definitive confirmation of its elemental composition.

Crystal Structure Insights
While specific crystal structure data for the parent 2-Chloroimidazo[1,2-a]pyridine is not

readily available in the provided context, studies on its derivatives provide valuable insights. X-

ray crystallography of related compounds, such as (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-

phenylacrylonitrile, confirms that the imidazo[1,2-a]pyridine moiety is nearly planar.[11][12] This

planarity is a critical factor in its ability to participate in π–π stacking interactions within crystal

lattices and at the active sites of biological targets.[13] Analysis of bond lengths in these

structures suggests significant electron delocalization across the fused ring system.[11]

Part 2: Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic

chemistry. One of the most common methods involves the condensation reaction between a 2-

aminopyridine derivative and an α-halocarbonyl compound. More contemporary methods,

including copper-catalyzed and multicomponent reactions, have expanded the synthetic toolkit,

allowing for the construction of highly functionalized analogues under mild conditions.[4][14][15]

The introduction of the 2-chloro substituent can be achieved through various chlorinating

agents, often acting on a corresponding 2-hydroxy or 2-amino precursor.
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General Synthesis Workflow
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Caption: A generalized workflow for the synthesis of 2-Chloroimidazo[1,2-a]pyridine.

Key Chemical Reactivity
The synthetic value of 2-Chloroimidazo[1,2-a]pyridine stems from its predictable and

versatile reactivity. The electron-deficient nature of the C2 position, enhanced by the adjacent

nitrogen (N1) and the chlorine substituent, makes it highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr) at C2: This is the most important reaction pathway.

The chlorine atom acts as an excellent leaving group, allowing for the introduction of a wide

variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is the

cornerstone of its use in combinatorial chemistry and drug discovery for creating libraries of

analogues with diverse functionalities at the C2 position.

Electrophilic Substitution at C3: The C3 position is the most electron-rich carbon in the

imidazole portion of the scaffold, making it the preferred site for electrophilic substitution

reactions such as halogenation, nitration, and Friedel-Crafts acylation.

Metal-Catalyzed Cross-Coupling: The C-Cl bond at the C2 position is amenable to various

transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira,

Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds and the attachment

of complex molecular fragments.
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Caption: Primary sites of reactivity on the 2-Chloroimidazo[1,2-a]pyridine scaffold.

Part 3: Applications in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, and the 2-

chloro derivative is a key player in this field. Its derivatives have been investigated for a vast

range of therapeutic applications.[1][16]

Role as a Versatile Synthetic Scaffold
The ability to easily displace the 2-chloro group allows chemists to use this molecule as a

template. By reacting it with a diverse set of nucleophiles or coupling partners, researchers can

rapidly generate large libraries of compounds. This approach is fundamental to structure-

activity relationship (SAR) studies, where modifications at the C2 position are systematically

evaluated to optimize potency, selectivity, and pharmacokinetic properties. For instance, in the

development of kinase inhibitors, different amine headgroups can be introduced at C2 to probe

interactions with specific amino acid residues in the enzyme's active site.[17]

Spectrum of Biological Activities
Derivatives synthesized from 2-Chloroimidazo[1,2-a]pyridine have demonstrated a wide

array of potent biological activities:

Antituberculosis Agents: Several imidazo[1,2-a]pyridine analogues have shown significant

activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[3]

Anticancer Therapy: This scaffold is prevalent in the design of inhibitors for various protein

kinases, such as PDGFR, CDK, VEGFR, and PI3K, which are critical targets in oncology.[16]

[17]

Antikinetoplastid Agents: Chalcone conjugates derived from the imidazo[1,2-a]pyridine core

have been synthesized and evaluated for their activity against parasites like Trypanosoma

and Leishmania.[18]

CNS Agents: While the parent scaffold is found in anxiolytic and hypnotic drugs, new

derivatives are continuously being explored for various central nervous system disorders.[4]
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Part 4: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-Chloroimidazo[1,2-a]pyridine is associated with the following hazards:

H302: Harmful if swallowed.[7]

H315: Causes skin irritation.[7]

H319: Causes serious eye irritation.[7]

H335: May cause respiratory irritation.[7]

Recommended Precautions:

Handle in a well-ventilated area or a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves.

Avoid inhalation of dust or vapors.

Prevent contact with skin and eyes.

Store in a cool, dry place in a tightly sealed container as recommended.[10]

Conclusion
2-Chloroimidazo[1,2-a]pyridine is more than just a chemical compound; it is a powerful tool in

the arsenal of medicinal chemists. Its stable, aromatic core provides a rigid framework, while its

highly reactive C2-chloro group offers a gateway to immense chemical diversity. The proven

track record of the imidazo[1,2-a]pyridine scaffold in approved drugs, combined with the

synthetic versatility of this chlorinated intermediate, ensures its continued importance in the

quest for novel and effective therapies for a wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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